molecular formula C17H18N4O3 B2752125 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea CAS No. 894021-06-8

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea

Cat. No.: B2752125
CAS No.: 894021-06-8
M. Wt: 326.356
InChI Key: GJZKLMNEVMDMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a methoxyphenyl group, a pyrrolidinone ring, and a pyridinyl urea moiety. Its unique configuration makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution, while the pyridinyl urea moiety is formed through a reaction between an isocyanate and an amine.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification steps such as recrystallization or chromatography are also crucial to ensure the compound meets the required specifications for research or pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrrolidinone ring can be reduced to a pyrrolidine ring under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in aprotic solvents.

Major Products:

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    1-(3-Methoxyphenyl)-3-(pyridin-3-yl)urea: Lacks the pyrrolidinone ring, which may affect its binding affinity and specificity.

    1-(1-(3-Hydroxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea: The hydroxyl group can alter the compound’s solubility and reactivity.

    1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea: The position of the pyridinyl group can influence the compound’s interaction with molecular targets.

Uniqueness: 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-24-15-6-2-5-14(9-15)21-11-13(8-16(21)22)20-17(23)19-12-4-3-7-18-10-12/h2-7,9-10,13H,8,11H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZKLMNEVMDMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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